

Application Notes & Protocols: Laboratory Synthesis of Indolizomycin

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Compound of Interest

Compound Name: *Indolizomycin*

CAS No.: 94935-24-7

Cat. No.: B1230919

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Indolizomycin is a structurally unique natural product featuring a dense array of functionality, including a hemiaminal, a cyclopropane ring, and an epoxide. Its complex architecture has made it a challenging target for total synthesis, attracting the attention of synthetic organic chemists. The first total synthesis of racemic **indolizomycin** was accomplished by Danishefsky and coworkers, a landmark achievement in natural product synthesis.[1][2] This document provides a detailed overview of the laboratory synthesis of **Indolizomycin**, focusing on the seminal work of the Danishefsky group. It includes a summary of the key synthetic strategies, detailed experimental protocols for crucial steps, and tabulated data for easy reference.

Key Synthetic Strategies

The total synthesis of (±)-**Indolizomycin** by Danishefsky and coworkers is a multi-step process that employs several key name reactions and strategic chemical transformations.[3] The synthesis is characterized by the late-stage introduction of the sensitive triene and

carbinolamine functionalities to manage the instability of the final product.^[4] The core of the strategy revolves around the following key transformations:

- Aza-Robinson Annulation: This reaction is used to construct the core indolizidine skeleton.^[2]^[3]
- McCluskey Fragmentation: A vinylogous McCluskey fragmentation is a pivotal step to install key functionalities.^[1]^[2]^[3]
- Wharton Fragmentation: This reaction is employed to generate an important allylic alcohol intermediate.^[1]^[3]
- Julia Olefination: This olefination reaction is utilized for the construction of the trienyl side chain.^[2]^[3]
- Schenck Ene Reaction: An ene reaction is used in the elaboration of the side chain.^[1]

The protecting group strategy is also crucial, with the [2-(trimethylsilyl)ethoxy]carbonyl (TEOC) group playing a key role in the successful completion of the synthesis.^[2]

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the total synthesis of (±)-**Indolizomycin** as reported by Danishefsky and coworkers.

Step No.	Transformation	Starting Material	Product	Reagents and Conditions	Yield (%)	Reference
1	Aza-Robinson Annulation	Diazo ketone	Dihydropyridone	1. Rh ₂ (OAc) ₄ (2 mol%), PhH, Δ2. Raney Ni, acetone	65	[1]
2	Vinylogous McCluskey Fragmentation	Dihydropyridone	Azoninone	1. Me ₃ OBF ₄ , CH ₂ Cl ₂ , 0 °C2. NaBH ₄ , MeOH, 0 °C to r.t.3. F, PhH	30 (4 steps)	[1]
3	Schenck Ene Reaction	Methyl enol ether	Enol	O ₂ (1 atm), py (2 mol%), K, hv, PhH, then Ph ₃ P	58 (E/Z = 3:2)	[1]
4	Julia Olefination	Enal	Triene	1. M, THF– hexane (22:1), –78 °C then Ac ₂ O, –78 °C to r.t.2. NaHg, THF– MeOH (3:1), –20 °C	52	[1]

5	Epoxidation	Allylic alcohol	Epoxide	H ₂ O ₂ , NaOH, MeOH– H ₂ O (15:1), 0 °C to r.t.	77	[1]
6	Final Deprotection and Cyclization	TEOC- amino ketone	Indolizomycin	TBAF, THF, 0 °C	21	[1]

Experimental Protocols

The following are detailed experimental protocols for key transformations in the synthesis of (±)-Indolizomycin.

Protocol 1: Aza-Robinson Annulation for the Synthesis of Dihydropyridone

This protocol describes the rhodium-catalyzed annulation of a diazo ketone to form the dihydropyridone core.

Materials:

- Diazo ketone starting material
- Rhodium(II) acetate dimer (Rh₂(OAc)₄)
- Benzene (PhH), anhydrous
- Raney Nickel
- Acetone
- Standard glassware for inert atmosphere reactions
- Heating mantle and magnetic stirrer

- Filtration apparatus

Procedure:

- A solution of the diazo ketone in anhydrous benzene is prepared under an inert atmosphere (e.g., argon or nitrogen).
- Rhodium(II) acetate dimer (2 mol%) is added to the solution.
- The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).
- The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The crude intermediate is dissolved in acetone.
- Raney Nickel is added to the solution and the mixture is stirred vigorously.
- The reaction progress is monitored by TLC. Upon completion, the Raney Nickel is removed by filtration through a pad of Celite.
- The filtrate is concentrated under reduced pressure and the resulting crude dihydropyridone is purified by column chromatography on silica gel to afford the final product.

Protocol 2: Epoxidation of the Allylic Alcohol

This protocol details the epoxidation of a key allylic alcohol intermediate.

Materials:

- Allylic alcohol intermediate
- Hydrogen peroxide (H₂O₂, 30% aqueous solution)
- Sodium hydroxide (NaOH)
- Methanol (MeOH)

- Water (H₂O)
- Ice bath
- Magnetic stirrer
- Standard glassware

Procedure:

- The allylic alcohol is dissolved in a 15:1 mixture of methanol and water.
- The solution is cooled to 0 °C in an ice bath.
- Aqueous sodium hydroxide is added, followed by the dropwise addition of 30% aqueous hydrogen peroxide.
- The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.
- The reaction is monitored by TLC. Once the starting material is consumed, the reaction is quenched by the addition of a reducing agent (e.g., sodium thiosulfate solution).
- The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude epoxide is purified by column chromatography on silica gel.

Visualizations

Synthetic Pathway of (±)-Indolizomycin

The following diagram illustrates the overall synthetic route to (±)-Indolizomycin as developed by Danishefsky and coworkers.

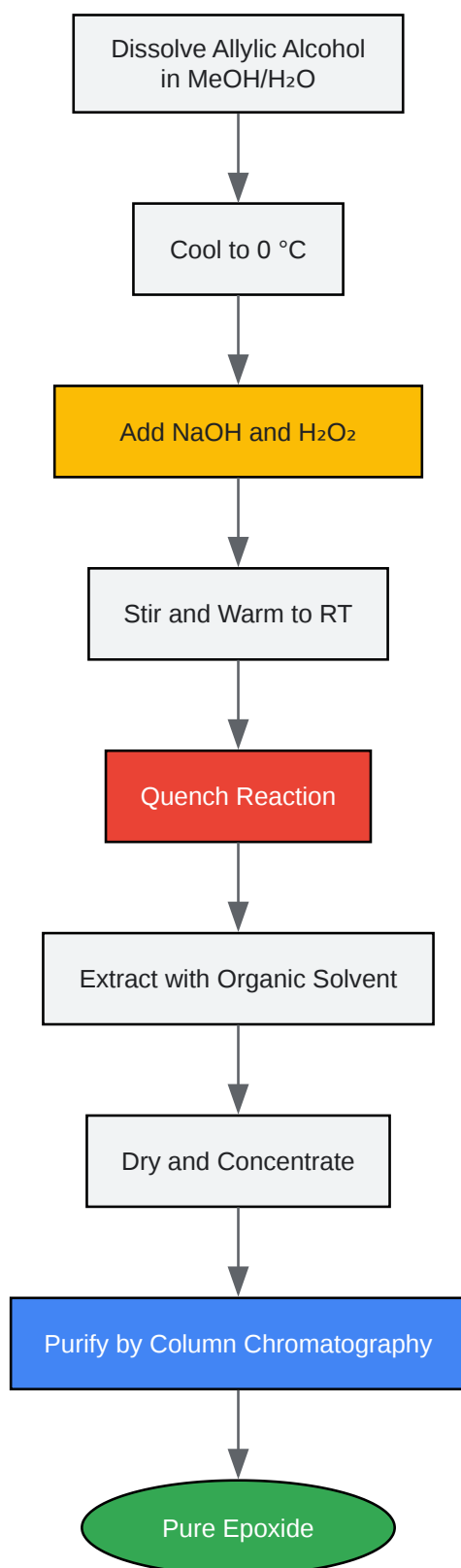


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Caption: Total synthesis pathway of (±)-**Indolizomycin**.

Experimental Workflow for Epoxidation

The following diagram outlines the general laboratory workflow for the epoxidation step.



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Caption: General workflow for the epoxidation of the allylic alcohol.

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